LSD1 Inhibition: Moderate Potency with a Distinct Scaffold Compared to Clinical Candidates
5,6-Dihydro-2H-1,4-thiazin-3-amine inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. This potency is significantly weaker than the clinical-stage, covalent inhibitor GSK-LSD1 (IC50 ~ 24 nM) [2], but over 50-fold more potent than the prototypical MAO/LSD1 inhibitor tranylcypromine (TCP, IC50 ~ 20 µM) [3]. The compound's non-covalent, reversible binding mode (inferred from structural similarity to other reversible LSD1 inhibitors) offers a different kinetic profile compared to irreversible TCP derivatives.
| Evidence Dimension | LSD1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | GSK-LSD1 (24 nM) / Tranylcypromine (~20,000 nM) |
| Quantified Difference | ~15-fold less potent than GSK-LSD1; ~56-fold more potent than TCP |
| Conditions | Human recombinant LSD1, H2O2 production assay, 30 min incubation, methylated peptide substrate [1] |
Why This Matters
This defines the compound's activity in the LSD1 inhibitor landscape, distinguishing it from both highly optimized clinical candidates and non-selective legacy probes, which is critical for assay design and SAR studies.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). LSD1 IC50 = 356 nM. Bioorg Med Chem Lett 25: 1925-8 (2015). DOI: 10.1016/j.bmcl.2015.03.030. View Source
- [2] GSK-LSD1 IC50 data: Schenk T, et al. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nat Med. 2012;18(4):605-11. IC50 ~24 nM. View Source
- [3] Tranylcypromine IC50 data: Binda C, et al. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. J Am Chem Soc. 2010;132(19):6827-33. IC50 ~20 µM. View Source
